Cas no 19075-59-3 (7-bromo-1-benzothiophene-2-carboxylic acid)

7-bromo-1-benzothiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 7-Bromobenzo[b]thiophene-2-carboxylic acid
- 7-bromo-1-benzothiophene-2-carboxylic acid
- Benzo[b]thiophene-2-carboxylic acid, 7-bromo-
- 7-bromobenzothiophene-2-carboxylic acid
- 7-broMo-Benzo[b]thiophene-2-carboxylic acid
- 7-Bromo-2-carboxybenzo[b]thiophene, 7-Bromo-1-benzothiophene-2-carboxylic acid
- 7-Bromobenzo[b]thiophene-2-carboxylic acid 95+%
- 7-Bromo-2-carboxybenzo[b]thiophene
- YYKIKWNYRWUIKB-UHFFFAOYSA-N
- 9917AA
- PB28381
- CM10717
- AS06408
- RP14572
- FCH1327827
- OR40543
- AX8237586
- D
- P11354
- SY102649
- 7-Bromobenzo[b]thiophene-2-carboxylicacid
- DTXSID20591889
- J-519154
- CS-B0212
- DB-065727
- SCHEMBL1091530
- A880400
- AKOS015835865
- 19075-59-3
- EN300-78173
- MFCD12032270
- BF-0740
-
- MDL: MFCD12032270
- インチ: 1S/C9H5BrO2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12)
- InChIKey: YYKIKWNYRWUIKB-UHFFFAOYSA-N
- SMILES: BrC1=C([H])C([H])=C([H])C2C([H])=C(C(=O)O[H])SC=21
計算された属性
- 精确分子量: 255.91900
- 同位素质量: 255.91936g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 222
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 65.5
じっけんとくせい
- 密度みつど: 1.813±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 288 ºC
- Boiling Point: 429.7°C at 760 mmHg
- フラッシュポイント: 213.7°C
- Refractive Index: 1.738
- Solubility: 極微溶性(0.15 g/l)(25ºC)、
- PSA: 65.54000
- LogP: 3.36200
7-bromo-1-benzothiophene-2-carboxylic acid Security Information
- HazardClass:IRRITANT
7-bromo-1-benzothiophene-2-carboxylic acid 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
7-bromo-1-benzothiophene-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059332-5g |
7-Bromobenzo[b]thiophene-2-carboxylic acid |
19075-59-3 | 98% | 5g |
¥2290 | 2023-04-15 | |
Key Organics Ltd | BF-0740-25G |
7-bromo-1-benzothiophene-2-carboxylic acid |
19075-59-3 | >95% | 25g |
£201.00 | 2025-02-09 | |
ChemScence | CS-B0212-5g |
7-Bromobenzo[b]thiophene-2-carboxylic acid |
19075-59-3 | 5g |
$248.0 | 2021-09-02 | ||
eNovation Chemicals LLC | Y1218302-10G |
7-bromo-1-benzothiophene-2-carboxylic acid |
19075-59-3 | 97% | 10g |
$135 | 2024-05-23 | |
Key Organics Ltd | BF-0740-0.5G |
7-bromo-1-benzothiophene-2-carboxylic acid |
19075-59-3 | >95% | 0.5g |
£83.00 | 2023-09-08 | |
Alichem | A169003578-5g |
7-Bromobenzo[b]thiophene-2-carboxylic acid |
19075-59-3 | 95% | 5g |
$315.00 | 2023-09-02 | |
Alichem | A169003578-25g |
7-Bromobenzo[b]thiophene-2-carboxylic acid |
19075-59-3 | 95% | 25g |
$1020.00 | 2023-09-02 | |
Chemenu | CM156684-5g |
7-Bromobenzo[b]thiophene-2-carboxylic acid |
19075-59-3 | 95%+ | 5g |
$544 | 2021-06-16 | |
TRC | B680663-250mg |
7-Bromobenzothiophene-2-carboxylic acid |
19075-59-3 | 250mg |
$ 92.00 | 2023-04-18 | ||
Chemenu | CM156684-100mg |
7-Bromobenzo[b]thiophene-2-carboxylic acid |
19075-59-3 | 95%+ | 100mg |
$91 | 2022-03-01 |
7-bromo-1-benzothiophene-2-carboxylic acid 関連文献
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
7-bromo-1-benzothiophene-2-carboxylic acidに関する追加情報
Comprehensive Guide to 7-Bromo-1-benzothiophene-2-carboxylic acid (CAS No. 19075-59-3): Properties, Applications, and Industry Insights
7-Bromo-1-benzothiophene-2-carboxylic acid (CAS No. 19075-59-3) is a high-value heterocyclic compound widely utilized in pharmaceutical and material science research. As a brominated benzothiophene derivative, this organic acid has gained significant attention due to its unique molecular structure, featuring a carboxylic acid functional group at the 2-position and a bromo substituent at the 7-position of the benzothiophene ring system.
The growing demand for benzothiophene-based building blocks in drug discovery has positioned 7-bromo-1-benzothiophene-2-carboxylic acid as a crucial intermediate. Researchers frequently search for "benzothiophene carboxylic acid synthesis" and "brominated heterocycle applications," reflecting the compound's importance in developing novel therapeutic agents, particularly in oncology and CNS drug development.
From a chemical perspective, CAS 19075-59-3 demonstrates remarkable stability while maintaining reactivity at specific sites, making it ideal for cross-coupling reactions and amide bond formation. The presence of both electron-withdrawing (carboxyl) and electron-donating (thiophene) groups creates interesting electronic properties that researchers are exploring for organic electronic materials.
Recent studies highlight the compound's potential in addressing current challenges in medicinal chemistry, particularly in the design of kinase inhibitors and GPCR modulators. The pharmaceutical industry shows increasing interest in "7-bromo benzothiophene-2-carboxylate derivatives" as evidenced by rising patent filings and publication trends.
The synthesis of 7-bromo-1-benzothiophene-2-carboxylic acid typically involves bromination of benzothiophene precursors followed by carboxylation reactions. Process optimization remains an active research area, with many scientists investigating "green chemistry approaches for benzothiophene derivatives" to improve sustainability.
Material scientists have discovered that 19075-59-3 serves as an excellent precursor for organic semiconductors and photovoltaic materials. Its ability to form stable π-conjugated systems makes it valuable for developing next-generation OLED materials and organic photodetectors.
Quality control of 7-bromo-1-benzothiophene-2-carboxylic acid requires precise analytical methods. HPLC and NMR are commonly employed to verify purity, with researchers frequently searching for "CAS 19075-59-3 analytical methods" and "benzothiophene derivative characterization." The compound typically appears as a white to off-white crystalline powder with high thermal stability.
In biochemical applications, the bromobenzothiophene scaffold demonstrates interesting interactions with biological targets. Recent publications explore its potential in developing fluorescent probes and biomarkers, particularly for studying enzyme mechanisms and cellular processes.
The global market for benzothiophene derivatives continues to expand, driven by pharmaceutical R&D and advanced material development. Suppliers and researchers alike search for "high purity 7-bromo-1-benzothiophene-2-carboxylic acid" and "custom synthesis of brominated heterocycles," indicating strong commercial interest in this specialty chemical.
Future research directions for CAS 19075-59-3 include exploring its potential in metal-organic frameworks (MOFs) and as a ligand in catalytic systems. The compound's versatility ensures it will remain relevant across multiple scientific disciplines, from drug discovery to renewable energy technologies.
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